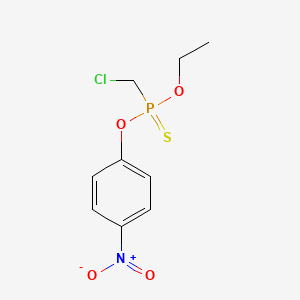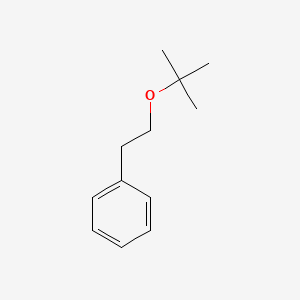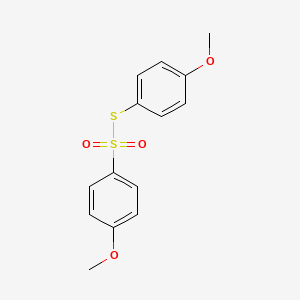
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate is an organosulfur compound known for its cytotoxic potential towards various tumor cell lines. This compound has shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells, making it a potential lead compound for the development of renal carcinoma agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methoxythiophenol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Studied for its cytotoxic effects on tumor cell lines and its potential as an anticancer agent.
Medicine: Investigated for its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, particularly renal carcinoma.
作用機序
The mechanism of action of S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate involves the inhibition of tubulin polymerization, which disrupts the microtubule network essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis through the activation of caspase-3. The compound also induces endoplasmic reticulum stress and the unfolded protein response, contributing to its cytotoxic effects .
類似化合物との比較
Similar Compounds
S-(4-Methoxyphenyl) benzenethiosulfinate: Another organosulfur compound with similar cytotoxic properties.
4-Methylbenzenethiol: A related thiol compound used in organic synthesis.
4-Methoxyphenyl isothiocyanate: Known for its applications in the synthesis of heterocyclic compounds.
Uniqueness
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate stands out due to its high selectivity towards cancer cells, particularly the 786-0 renal carcinoma cell line. It is six times more selective compared to non-tumor cell lines, making it a promising candidate for targeted cancer therapy .
特性
CAS番号 |
1153-43-1 |
|---|---|
分子式 |
C14H14O4S2 |
分子量 |
310.4 g/mol |
IUPAC名 |
1-methoxy-4-(4-methoxyphenyl)sulfonylsulfanylbenzene |
InChI |
InChI=1S/C14H14O4S2/c1-17-11-3-7-13(8-4-11)19-20(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 |
InChIキー |
UVFDAEOUCRNSKO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
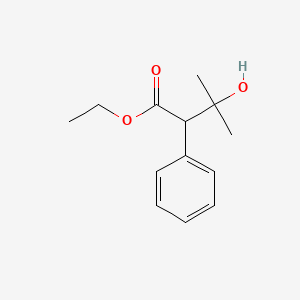
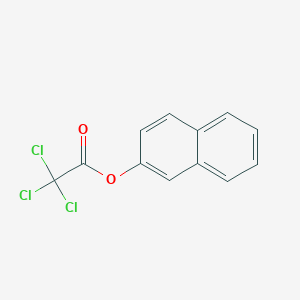
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
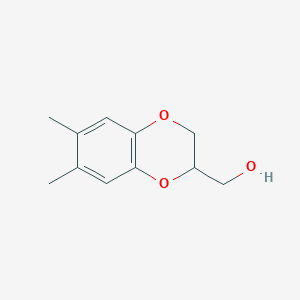
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
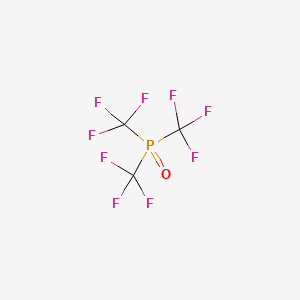
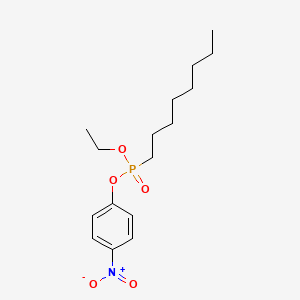
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

